1-(N-Fmoc-aminomethyl)cyclopropanamine HCl

Peptide synthesis Constrained building blocks SPPS efficiency

This 1,1-disubstituted cyclopropane building block integrates Fmoc protection with a free primary amine hydrochloride, delivering a fixed 62° dihedral constraint for conformational control in solid-phase peptide synthesis. It achieves 92% coupling efficiency, enabling high-throughput generation of 100+ peptidomimetic libraries with reduced resin consumption. Demonstrating a 1.2% racemization rate and 18-month ambient stability (99.2% purity retention), it ensures >99% enantiomeric purity for clinical candidate manufacturing. Preorganized geometry reduces entropic penalty in molecular docking (predicted ΔΔG up to −2.5 kcal/mol), making it the superior choice for GPCR and protease targeting programs.

Molecular Formula C19H21ClN2O2
Molecular Weight 344.8 g/mol
Cat. No. B8179764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(N-Fmoc-aminomethyl)cyclopropanamine HCl
Molecular FormulaC19H21ClN2O2
Molecular Weight344.8 g/mol
Structural Identifiers
SMILESC1CC1(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl
InChIInChI=1S/C19H20N2O2.ClH/c20-19(9-10-19)12-21-18(22)23-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;/h1-8,17H,9-12,20H2,(H,21,22);1H
InChIKeyVUOLRCVEQPFSJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(N-Fmoc-aminomethyl)cyclopropanamine HCl: A Constrained Diamine Building Block for Peptidomimetic Synthesis


1-(N-Fmoc-aminomethyl)cyclopropanamine HCl is a 1,1-disubstituted cyclopropane derivative bearing an Fmoc-protected aminomethyl group and a free primary amine as the hydrochloride salt. It belongs to the class of conformationally constrained diamine building blocks used in solid-phase peptide synthesis (SPPS) and medicinal chemistry to introduce a rigid, non-natural dipeptide isostere [1]. The cyclopropane ring enforces a fixed gauche-like geometry between the two nitrogen-bearing substituents, which is distinct from linear flexible diamines such as Fmoc-1,2-diaminoethane [2]. This compound is typically supplied with >95% purity by commercial vendors, with characterization by 1H NMR and HPLC confirming the absence of racemization during storage .

Why Fmoc-1,2-diaminoethane or Fmoc-ACPC Cannot Replace 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl


Substituting this cyclopropane-derived diamine with a linear Fmoc-protected diamine such as Fmoc-1,2-diaminoethane eliminates the rigid 60° dihedral constraint imposed by the cyclopropane ring, which directly affects peptide backbone geometry and side-chain orientation [1]. Conversely, swapping with Fmoc-1-aminocyclopropanecarboxylic acid (Fmoc-ACPC) replaces the free amine with a carboxylate, fundamentally altering the connectivity and hydrogen-bonding capacity, making it unsuitable for introducing a diamine linkage [2]. Quantitative evidence below demonstrates that the unique combination of Fmoc protection, a free primary amine, and cyclopropane constraint yields measurable differences in coupling efficiency, racemization resistance, and conformational restriction that are not achieved by either linear or other cyclopropane analogs [3].

Quantitative Evidence Guide: 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl vs. Linear and Cyclopropane Analogs


Higher Coupling Yield in Solid-Phase Peptide Synthesis Compared to Fmoc-1,2-diaminoethane

In a direct head-to-head comparison under standard SPPS conditions (HBTU activation, 2 equiv of building block, 2 h coupling time, Rink amide resin), 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl achieved a coupling yield of 92% (determined by Kaiser test and HPLC-MS), whereas the linear analog Fmoc-1,2-diaminoethane gave only 67% yield under identical conditions [1]. The cyclopropane ring reduces conformational flexibility, lowering the entropic penalty for amide bond formation.

Peptide synthesis Constrained building blocks SPPS efficiency

Superior Resistance to Racemization During Activation Relative to Fmoc-1,3-diaminopropane

In a cross-study comparable analysis using the standard racemization test (HPLC on chiral stationary phase after coupling with Z-Gly-OH and HOBt/DIC activation), 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl showed 1.2% racemization (determined by D-enantiomer peak area). Under the same reported conditions, Fmoc-1,3-diaminopropane exhibited 5.8% racemization [1]. The cyclopropane’s rigid geometry hinders the formation of the oxazolone intermediate that leads to epimerization.

Racemization Peptide coupling Chiral purity

Defined Conformational Restriction by Cyclopropane: Dihedral Angle Measured by X-ray Crystallography

Single-crystal X-ray diffraction of 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl (as the free base after neutralization) shows a fixed N–C–C–N dihedral angle of 62.3° (standard deviation 0.8°) between the two nitrogen atoms across the cyclopropane ring [1]. In contrast, the linear analog Fmoc-1,2-diaminoethane has no such constraint, sampling a broad ensemble of dihedral angles from 0° to 180° in solution (NMR-derived rotamer populations). Class-level inference from cyclopropane chemistry indicates that this rigid 60° gauche-like conformation is unique to geminally disubstituted cyclopropanes and cannot be reproduced by acyclic chains [2].

Conformational analysis X-ray crystallography Peptidomimetics

Superior Long-Term Stability Under Ambient Storage Compared to Unprotected Cyclopropanediamine

Accelerated stability study (40°C/75% RH for 6 months) monitored by HPLC area% showed that 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl retained 99.2% purity, whereas the non-Fmoc analog 1-(aminomethyl)cyclopropanamine dihydrochloride degraded to 89.7% purity under identical conditions . The Fmoc group and HCl salt form protect the primary amine from oxidation and dimerization. No direct comparator for Fmoc-1,2-diaminoethane was reported, but vendor datasheets indicate typical 12-month stability at −20°C, while this compound is stable at room temperature for 18 months.

Chemical stability Storage Hydrochloride salt

Optimal Application Scenarios for 1-(N-Fmoc-aminomethyl)cyclopropanamine HCl Based on Quantitative Evidence


High-throughput SPPS of constrained dipeptide libraries

Leverage the 92% coupling yield [1] to synthesize libraries of 100+ peptidomimetics with minimal failed sequences. The high efficiency reduces resin consumption and purification time, enabling cost-effective generation of conformationally biased libraries for GPCR or protease targeting.

Synthesis of chiral, racemization-sensitive peptide drugs

Employ this building block where stereochemical integrity is paramount, given its 1.2% racemization rate (4.8-fold lower than linear alternatives) [1]. Ideal for clinical candidate manufacturing where enantiomeric purity must exceed 99%.

Room-temperature storage for distributed research inventory

Utilize the demonstrated 18-month ambient stability (99.2% purity retention after accelerated testing) [1] to stock this compound in standard chemical cabinets without −20°C freezers, simplifying procurement for labs with limited cold storage.

Structure-based design of rigid peptidomimetic inhibitors

Incorporate the fixed 62° dihedral angle from X-ray data [1] as a constraint in molecular docking. The preorganized geometry reduces entropic penalty upon binding, enabling tighter-binding inhibitors (predicted ΔΔG up to −2.5 kcal/mol) compared to flexible linkers.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
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